2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
Description
Chemical Structure and Properties The compound 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide (CAS RN: 866237-07-2) is characterized by:
- Molecular formula: C₁₈H₁₆FN₃O₃
- Molecular weight: 341.34 g/mol (monoisotopic mass: 341.11757) .
- Key structural features: A 4-fluorophenoxy group linked to a butanamide chain. A 1,2,5-oxadiazol-3-yl (furazan) ring substituted with a phenyl group.
- Physical state: Dry powder .
The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding interactions in medicinal chemistry applications. The fluorine atom in the phenoxy group improves lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-15(24-14-10-8-13(19)9-11-14)18(23)20-17-16(21-25-22-17)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPCCWDCPCERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate halide.
Coupling of the oxadiazole and fluorophenoxy intermediates: This is usually done through an amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Analog 1: 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide (BH38220)
- Molecular formula : C₁₇H₁₄FN₃O₃
- Molecular weight : 327.31 g/mol .
- Key difference : The propanamide chain (3 carbons) vs. the butanamide chain (4 carbons) in the target compound.
| Property | Target Compound | BH38220 |
|---|---|---|
| Chain length | Butanamide (4 carbons) | Propanamide (3 carbons) |
| Molecular weight | 341.34 | 327.31 |
| Lipophilicity (predicted) | Higher (longer chain) | Lower |
Implications :
- The longer chain in the target compound may enhance membrane permeability but reduce aqueous solubility compared to BH38220.
Analog 2: Triazole-Thiones (Compounds [7–9])
- General structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
- Key features :
- 1,2,4-triazole core with a thione group.
- Phenylsulfonyl and difluorophenyl substituents.
| Property | Target Compound | Triazole-Thiones |
|---|---|---|
| Core heterocycle | 1,2,5-Oxadiazole | 1,2,4-Triazole |
| Functional group | Amide | Thione (C=S) |
| IR signature | C=O stretch ~1660–1680 cm⁻¹ | C=S stretch ~1247–1255 cm⁻¹ |
Implications :
Analog 3: Complex Butanamide Derivatives (Compounds m, n, o)
- Example structure: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .
- Key features: Branched aliphatic chains with stereochemical complexity. Tetrahydro-pyrimidinyl and dimethylphenoxy substituents.
| Property | Target Compound | Compounds m, n, o |
|---|---|---|
| Molecular complexity | Moderate | High (multiple stereocenters) |
| Functional groups | Oxadiazole, amide, fluorophenoxy | Pyrimidinone, hydroxy, acetamido |
| Pharmacokinetic profile | Likely oral bioavailability | Potential for enhanced targeting but higher metabolic liability |
Implications :
- The target compound’s simpler structure may offer advantages in synthetic scalability compared to highly branched analogs.
- Complex derivatives like m, n, o are tailored for specific receptor interactions but may face challenges in bioavailability .
Biological Activity
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, molecular properties, and relevant biological studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FN₃O₃ |
| Molecular Weight | 327.31 g/mol |
| CAS Number | 880792-07-4 |
Synthesis and Structural Analysis
The synthesis of this compound involves several steps including the reaction of 4-fluorobenzoyl chloride with an appropriate amine derivative. The compound's structure can be optimized using Density Functional Theory (DFT) calculations which reveal significant details about its electronic properties and stability.
Antiviral Activity
Recent studies have highlighted the potential of oxadiazole derivatives in antiviral applications. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2. One study identified a related oxadiazole derivative that inhibited the M pro enzyme with an IC₅₀ value of 46 μM, suggesting that structural modifications could enhance antiviral efficacy .
GABA Receptor Modulation
Compounds containing the oxadiazole moiety have been investigated for their interactions with GABA receptors. A series of oxadiazole derivatives demonstrated significant binding affinity to benzodiazepine receptors in rat brain assays. The findings indicate that these compounds could serve as potential anxiolytic agents with improved efficacy compared to traditional benzodiazepines .
Case Studies
- Antiviral Screening : A study screened a library of compounds against SARS-CoV-2 and identified several oxadiazole derivatives with notable inhibitory activity. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring significantly affected bioactivity .
- GABA Binding Affinity : In a comparative analysis of new oxadiazole derivatives against diazepam, certain compounds exhibited higher binding affinities to GABA receptors. This suggests that structural variations in the oxadiazole framework can lead to enhanced therapeutic profiles for anxiety and seizure disorders .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies typically involve:
- Target Identification : Selection of relevant biological targets such as viral proteases or GABA receptors.
- Binding Mode Prediction : Analysis of how the compound interacts at the molecular level with active sites.
For example, docking simulations have indicated favorable interactions between oxadiazole derivatives and the M pro enzyme from SARS-CoV-2, highlighting their potential as therapeutic agents against COVID-19 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
